An In-depth Technical Guide to 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
An In-depth Technical Guide to 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with a pyrazole core, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the fundamental properties of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, its synthesis, and its potential as a modulator of key signaling pathways relevant to drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 18213-75-7 | [1][2] |
| Molecular Formula | C₅H₈N₄O | [1][3] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 224-226 °C | [3] |
| XLogP3 | -0.7 | [1][3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
Synthesis Protocols
Two primary methods for the synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide have been reported, starting from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.
Method 1: Acid-Catalyzed Hydrolysis
This method involves the hydrolysis of the nitrile group to a carboxamide using a strong acid.
Experimental Protocol:
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Dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in concentrated sulfuric acid.
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Stir the mixture at room temperature for a specified duration (e.g., 1-2 hours) to allow for complete hydrolysis.
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Carefully pour the reaction mixture onto crushed ice.
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Basify the acidic solution with a suitable base, such as aqueous ammonia or sodium hydroxide, to precipitate the product.
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Collect the precipitate by filtration and wash thoroughly with water to remove any inorganic impurities.
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Dry the product under vacuum to obtain 5-Amino-1-methyl-1H-pyrazole-4-carboxamide.
Method 2: Peroxide-Mediated Hydrolysis
This alternative method utilizes hydrogen peroxide in a basic medium to achieve the nitrile to amide conversion.
Experimental Protocol:
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To a solution of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in a suitable solvent such as methanol, add an aqueous solution of sodium hydroxide.
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Add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture while maintaining the temperature.
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Stir the reaction mixture at room temperature overnight.
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Reduce the volume of the solvent in vacuo to concentrate the mixture.
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Collect the precipitated product by filtration.
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Dry the solid to yield 5-Amino-1-methyl-1H-pyrazole-4-carboxamide.
A generalized workflow for the synthesis and characterization of this compound is depicted below.
Biological Activities and Signaling Pathways
Derivatives of 5-aminopyrazole-4-carboxamide have shown promise as inhibitors of key protein kinases involved in cellular signaling, namely Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).
IRAK4 Inhibition
IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Inhibition of IRAK4 can block the downstream activation of NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.
FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[6][7] Aberrant activation of FGFR signaling is a known driver in various cancers.[8] Inhibitors of FGFRs can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, leading to reduced tumor growth.[6][7]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide and its derivatives as kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase (e.g., IRAK4, FGFR1).
Methodology:
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Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
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Serially dilute the test compound in an appropriate solvent (e.g., DMSO).
-
Add the diluted compound to the reaction mixture.
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Initiate the kinase reaction by adding ATP.
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Incubate the reaction for a defined period at a specific temperature (e.g., 30°C).
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Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
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Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Proliferation Assay
Objective: To assess the effect of the compound on the growth of cancer cell lines with known dependencies on FGFR signaling.
Methodology:
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Culture the selected cancer cell lines (e.g., those with FGFR amplifications or mutations) in appropriate media.
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Seed the cells into 96-well plates and allow them to adhere overnight.
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Treat the cells with a range of concentrations of the test compound.
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Incubate the cells for a specified period (e.g., 72 hours).
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Assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or direct cell counting.
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Calculate the percentage of cell growth inhibition relative to untreated control cells.
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Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.
Conclusion
5-Amino-1-methyl-1H-pyrazole-4-carboxamide represents a valuable scaffold in medicinal chemistry. Its straightforward synthesis and the potential for its derivatives to inhibit key kinases such as IRAK4 and FGFRs make it an attractive starting point for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides the foundational information necessary for researchers to explore the potential of this compound and its analogs in their drug discovery programs. Further investigation into its detailed pharmacological profile, including in vivo efficacy and safety, is warranted.
References
- 1. 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
